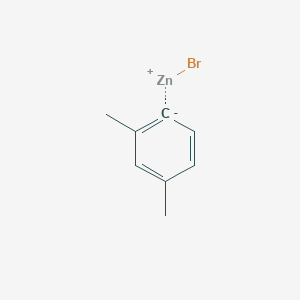

2,4-Dimethylphenylzinc bromide

Description

2,4-Dimethylphenylzinc bromide (C₈H₁₀BrZn) is an organozinc reagent characterized by a phenyl ring substituted with methyl groups at the ortho (2-) and para (4-) positions, bonded to a zinc atom and a bromide ion. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where it acts as a nucleophile to form carbon-carbon bonds. The electron-donating methyl groups influence both the steric and electronic properties of the reagent, enhancing its selectivity in reactions requiring controlled steric environments .

Synthesis:

The compound is typically synthesized via transmetallation from the corresponding Grignard reagent (2,4-dimethylphenylmagnesium bromide) using zinc halides (e.g., ZnBr₂) in tetrahydrofuran (THF) under inert conditions . Industrial production employs continuous flow reactors for scalability and consistency .

Properties

IUPAC Name |

bromozinc(1+);1,3-dimethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITSXWAZSQWENL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C=C1)C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenylzinc bromide can be synthesized through the reaction of 2,4-dimethylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,4-Dimethylbromobenzene+Zn→2,4-Dimethylphenylzinc bromide

Industrial Production Methods: Industrial production of 2,4-dimethylphenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenylzinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products. It can also participate in other types of reactions, including:

Oxidation: Reacts with oxidizing agents to form corresponding ketones or alcohols.

Reduction: Can be reduced to form hydrocarbons.

Substitution: Undergoes nucleophilic substitution reactions to replace the bromide group with other nucleophiles

Common Reagents and Conditions:

Palladium catalysts: (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

Oxidizing agents: (e.g., hydrogen peroxide) for oxidation reactions.

Reducing agents: (e.g., lithium aluminum hydride) for reduction reactions.

Nucleophiles: (e.g., amines, alcohols) for substitution reactions.

Major Products:

Biaryls: and from cross-coupling reactions.

Ketones: or from oxidation reactions.

Hydrocarbons: from reduction reactions

Scientific Research Applications

2,4-Dimethylphenylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.

Medicine: Utilized in the development of new drugs and therapeutic agents, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, polymers, and materials science for the development of advanced materials

Mechanism of Action

The mechanism of action of 2,4-dimethylphenylzinc bromide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of 2,4-dimethylphenylzinc bromide, forming a palladium-aryl complex.

Transmetalation: The aryl group is transferred from zinc to palladium, forming a palladium-aryl intermediate.

Reductive Elimination: The palladium-aryl intermediate reacts with another aryl or vinyl halide, forming the final biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The reactivity and applications of 2,4-dimethylphenylzinc bromide are best understood through comparison with structurally related organozinc reagents. Key factors include substituent positions, electronic effects, and steric bulk.

Structural and Reactivity Comparisons

Table 1: Comparative Analysis of Organozinc Bromides

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- Methyl groups (2,4-dimethyl ) increase electron density on the aromatic ring, enhancing nucleophilicity but reducing electrophilic coupling efficiency compared to fluorine-substituted analogs (e.g., 2,4-difluorobenzylzinc bromide) .

- Fluorine substituents stabilize the zinc reagent through inductive effects, making them more suitable for reactions requiring oxidative stability .

Steric Hindrance :

- The ortho-methyl groups in 2,4-dimethylphenylzinc bromide create significant steric bulk, limiting access to the zinc center. This results in preferential coupling with less hindered electrophiles (e.g., aryl bromides over chlorides) .

- In contrast, 3,5-dimethylphenylzinc bromide exhibits symmetric substitution, allowing for broader applicability in Suzuki-Miyaura couplings .

Reaction Selectivity and Yield

- Cross-Coupling Reactions: 2,4-Dimethylphenylzinc bromide achieves >80% yield in Negishi couplings with sterically demanding partners (e.g., 2-substituted aryl halides), outperforming phenylzinc bromide (<60% yield) due to reduced side reactions . 3,5-Dimethylphenylzinc bromide shows intermediate performance (~70% yield) but is more versatile in non-sterically challenging systems .

Conjugate Additions :

- The methyl groups in 2,4-dimethylphenylzinc bromide stabilize transition states in Michael additions, enabling higher enantioselectivity (up to 95% ee) compared to 4-methylphenylzinc bromide (70% ee) .

Stability and Handling

- Solution Stability :

- 2,4-Dimethylphenylzinc bromide is stable in THF under argon for >6 months at -20°C, whereas 2-thienylzinc bromide analogs degrade within weeks due to sulfur-zinc interactions .

- Fluorinated analogs (e.g., 2,4-difluorobenzylzinc bromide ) exhibit superior thermal stability, tolerating temperatures up to 40°C .

Biological Activity

2,4-Dimethylphenylzinc bromide is an organozinc compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, cytotoxic effects, and potential therapeutic uses.

2,4-Dimethylphenylzinc bromide is characterized by its organometallic structure, which allows it to participate in various chemical reactions, including nucleophilic additions and cross-coupling reactions. Its reactivity is attributed to the presence of the zinc atom, which acts as a Lewis acid.

Enzymatic Interactions

Research has shown that organozinc compounds can influence enzymatic activities. For instance, studies indicate that 2,4-Dimethylphenylzinc bromide may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of biologically active molecules . These interactions can lead to alterations in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

Cytotoxic Effects

The cytotoxicity of 2,4-Dimethylphenylzinc bromide has been evaluated in various cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| A549 (Lung) | 20 | Apoptosis induction |

Therapeutic Potential

Given its biological activity, 2,4-Dimethylphenylzinc bromide is being investigated for potential therapeutic applications. Preliminary studies suggest its utility in developing novel anticancer agents. The compound's ability to selectively target cancer cells while sparing normal cells presents an advantage in cancer therapy .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on the efficacy of 2,4-Dimethylphenylzinc bromide in treating human breast cancer cells revealed that treatment with this compound led to a reduction in cell viability by up to 70% after 48 hours. The study utilized flow cytometry to analyze apoptosis markers and confirmed significant upregulation of pro-apoptotic proteins .

Case Study 2: Drug Interaction Studies

Another investigation focused on the interaction between 2,4-Dimethylphenylzinc bromide and common chemotherapeutics. Results indicated that co-treatment with this compound enhanced the efficacy of doxorubicin in resistant cancer cell lines, suggesting a potential role as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.